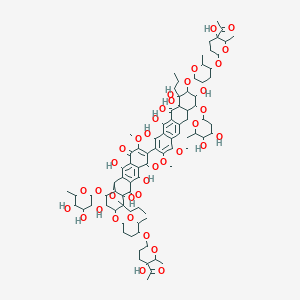

Angelmicin B

Description

Properties

CAS No. |

151687-86-4 |

|---|---|

Molecular Formula |

C12H13BrN2O |

Molecular Weight |

1725.8 g/mol |

IUPAC Name |

5-[5-(5-acetyl-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-15-[9-[5-(5-acetyl-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione |

InChI |

InChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3 |

InChI Key |

XGHSXRXEPCUHTN-UHFFFAOYSA-N |

SMILES |

CCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O |

Canonical SMILES |

CCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O |

Synonyms |

angelmicin B |

Origin of Product |

United States |

Biosynthetic Investigations of Angelmicin B

Producer Organisms and Isolation Methods for Biosynthesis Studies

Angelmicin B is produced by the rare actinomycete, Microbispora rosea subsp. hibaria TP-A0121. nih.govrsc.orgnih.gov This bacterium was originally isolated from a soil sample collected in the Hibari region of Japan. rsc.org

For biosynthesis studies, the isolation of the producer organism is the crucial first step. Standard microbiological techniques are employed for this purpose. A common method involves:

Soil Sample Collection: Obtaining a soil sample from a suitable environment, as soil is a rich reservoir for antibiotic-producing microorganisms. libretexts.org

Serial Dilution and Plating: A soil suspension is serially diluted and plated onto appropriate agar (B569324) media. libretexts.org For isolating actinomycetes like Microbispora, specific media such as glycerol (B35011) yeast extract agar are often used. libretexts.org

Incubation: The plates are incubated under controlled conditions to allow for the growth of microbial colonies. libretexts.org

Pure Culture Isolation: Individual colonies exhibiting characteristics of the desired microorganism are then subcultured to obtain a pure culture, which contains only a single type of microorganism. nih.gov

Once a pure culture of Microbispora rosea subsp. hibaria is established, large-scale fermentation is carried out to produce this compound and its related metabolites for structural elucidation and biosynthetic studies. rsc.org The isolation of these compounds from the fermentation broth typically involves solvent extraction and various chromatographic techniques. rsc.org

To investigate the biosynthetic pathway, "blocked mutants" of the producing strain are often generated. rsc.orgnih.gov These are mutants in which a specific gene in the biosynthetic pathway has been inactivated, leading to the accumulation of biosynthetic intermediates that would otherwise be further processed. nih.gov The isolation and characterization of these intermediates provide valuable clues about the steps involved in the biosynthesis of the final product. nih.govresearchgate.net

Proposed Biosynthetic Pathways of the Hibarimicin Family

The biosynthesis of the hibarimicin family, including this compound, is a complex process that starts with the assembly of a polyketide chain and involves several subsequent modification steps. rsc.orgacs.org

Polyketide Assembly and Cyclization Stages

The backbone of this compound is derived from a polyketide, which is synthesized by a type II polyketide synthase (PKS). nih.govresearchgate.net This process involves the iterative condensation of simple carboxylic acid units, typically acetate (B1210297) and propionate (B1217596). nih.govwikipedia.org

The proposed initial step is the formation of an aromatic undecaketide unit. nih.gov This linear polyketide chain then undergoes a series of cyclization reactions, catalyzed by cyclase enzymes, to form the characteristic aromatic ring systems of the hibarimicin core. researcher.liferasmusfrandsen.dk The process is believed to involve an oxidative coupling of two of these undecaketide monomers to create a symmetrical dimeric structure. rsc.orgnih.gov

Post-Polyketide Oxidative Modifications and Glycosylation

Following the initial polyketide assembly and cyclization, the hibarimicin scaffold undergoes extensive post-polyketide modifications. These modifications are crucial for the final structure and biological activity of this compound.

Key modifications include:

Oxidative Reactions: A series of oxidative modifications are carried out by various oxygenases. acs.org These reactions are responsible for introducing hydroxyl groups and forming ether linkages, contributing to the complex, highly oxidized structure of the hibarimicin core. rsc.org

Glycosylation: The aglycone core is then glycosylated, meaning sugar moieties are attached to it. rsc.orgresearchgate.net In the case of this compound, this involves the attachment of two amicetose (B1208693) and two digitoxose (B191001) sugar units. researchgate.net Glycosyltransferases are the enzymes responsible for catalyzing this process. sciepublish.com

The biosynthesis of hibarimicins J-L, which are related to this compound, involves complex oxidative modifications by seven different oxygenases, highlighting the intricate nature of these post-PKS tailoring steps. acs.org

Identification and Role of Key Biosynthetic Intermediates (e.g., HMP-Y1, Hibarimicinone)

The study of blocked mutants of Microbispora rosea subsp. hibaria has been instrumental in identifying key intermediates in the hibarimicin biosynthetic pathway. nih.govresearchgate.net

HMP-Y1: This symmetrical aglycon is a crucial early intermediate. nih.gov It is formed by the oxidative coupling of two aromatic undecaketide units. nih.gov Studies have confirmed that HMP-Y1 is a direct precursor in the biosynthesis of this compound. nih.gov

Hibarimicinone: This is the aglycon (non-sugar portion) of the hibarimicin family. nih.govrsc.org It is formed from HMP-Y1 through further oxidative modifications. nih.gov Hibarimicinone then serves as the substrate for the subsequent glycosylation steps that lead to the formation of this compound and other hibarimicins. rsc.orgnih.gov

The identification of these intermediates has provided a clearer picture of the biosynthetic sequence, from the initial polyketide dimerization to the final glycosylated products. nih.gov

| Intermediate | Description | Role in Biosynthesis |

| HMP-Y1 | A symmetrical aglycon formed from the dimerization of two undecaketide units. nih.gov | A key early intermediate that is subsequently oxidized to form hibarimicinone. nih.gov |

| Hibarimicinone | The core aglycon of the hibarimicin family. nih.govrsc.org | The substrate for glycosylation, leading to the formation of this compound and other hibarimicins. nih.gov |

| HMP-P1 | A shunt product formed from hibarimicinone. researchgate.net | Arises from the spontaneous elimination of a methanol (B129727) molecule from hibarimicinone. nih.gov |

| HMP-Y6 | A glycosylated metabolite produced by a blocked mutant. researchgate.net | Methanolysis of HMP-Y6 yields HMP-Y1, confirming the structure of the key intermediate. nih.gov |

Genetic and Genomic Approaches to Biosynthesis

The advent of genomic and genetic engineering techniques has provided powerful tools to investigate and manipulate the biosynthesis of natural products like this compound.

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genes responsible for the biosynthesis of a specific natural product are typically clustered together on the chromosome of the producing organism in what is known as a biosynthetic gene cluster (BGC). researcher.lifefrontiersin.orgresearchgate.net

The BGC for hibarimicin has been identified and is approximately 61-kb in size. engineering.org.cn This cluster contains all the genes necessary for the production of this compound, including the polyketide synthase (PKS) genes, genes for oxidative enzymes, glycosyltransferases, and regulatory genes. nih.govengineering.org.cn

The identification of the hbm BGC was achieved through genomic analysis of Microbispora rosea subsp. hibaria. engineering.org.cn By analyzing the DNA sequence of this cluster, researchers can predict the function of the encoded enzymes and thus propose a detailed biosynthetic pathway. nih.govnih.gov Furthermore, the heterologous expression of this BGC in a more genetically tractable host, such as Streptomyces coelicolor, has been successfully used to produce this compound and its derivatives. engineering.org.cnengineering.org.cn This approach not only confirms the function of the BGC but also provides a platform for engineering the pathway to create novel hibarimicin analogs with potentially improved properties. engineering.org.cnengineering.org.cn

Systematic gene inactivation experiments within the BGC, where specific genes are "knocked out," allow for the precise determination of each gene's function by observing the resulting changes in metabolite production. researchgate.net This genetic approach, combined with the chemical identification of accumulated intermediates, provides a comprehensive understanding of the intricate steps involved in the biosynthesis of this compound. engineering.org.cn

Heterologous Expression and Pathway Engineering for Enhanced Production and Analog Generation

The biosynthetic gene cluster (BGC) responsible for producing this compound (also known as Hibarimicin B) was identified in the rare actinomycete Microbispora rosea subsp. hibaria TP-A0121. engineering.org.cn This 61-kb BGC, designated hbm, was successfully expressed in a heterologous host, Streptomyces coelicolor M1154, a well-characterized model organism for secondary metabolite production. engineering.org.cn

Initial attempts at heterologous expression of the hbm BGC in S. coelicolor M1154 resulted in only trace amounts of this compound. engineering.org.cn The primary outcome was the accumulation of a significant quantity of shunt products, which are metabolites that diverge from the main biosynthetic pathway. engineering.org.cn

To improve the yield of the target compound, rational engineering of the metabolic pathways was undertaken. engineering.org.cn This directed approach successfully led to higher production levels of this compound. Furthermore, this pathway engineering strategy enabled the generation of new hibarimicin derivatives that exhibited improved antitumor activity, demonstrating the potential of heterologous systems for creating novel analogs. engineering.org.cn The successful engineering established a biosynthetic system capable of effectively synthesizing this class of complex Type-II polyketides. engineering.org.cn

Below is a summary of the key components and findings from the heterologous expression studies.

| Component / Finding | Description | Reference |

| Producing Organism | Microbispora rosea subsp. hibaria TP-A0121 | engineering.org.cn |

| Product | This compound (Hibarimicin B) | engineering.org.cn |

| Gene Cluster | hbm (61-kb) | engineering.org.cn |

| Heterologous Host | Streptomyces coelicolor M1154 | engineering.org.cn |

| Initial Result | Trace production of this compound; accumulation of shunt products. | engineering.org.cn |

| Engineering Strategy | Rational engineering of secondary metabolic pathways. | engineering.org.cn |

| Outcome | Enhanced production of this compound and generation of new, active derivatives. | engineering.org.cn |

Mechanistic Insights into Enzymatic and Non-Enzymatic Transformations in Biosynthesis

The biosynthesis of this compound is a complex process involving a Type-II polyketide synthase (PKS) system, followed by a series of enzymatic and spontaneous, non-enzymatic transformations. engineering.org.cn The pathway begins with the condensation of nine malonate units with a C4 starter unit, which forms a 22-carbon poly-β-ketone chain. engineering.org.cn

Following the creation of this polyketide backbone, a series of enzymatic modifications occurs. The enzyme HBM C5, a reductase, acts regioselectively to reduce the backbone at the C9 position. engineering.org.cn This is followed by a sequence of cyclization events. The enzyme HBM C4, which shows significant similarity to SsfY1 from the SF2575 biosynthesis pathway, is proposed to catalyze the first cyclization, leading to the formation of intermediate 7 . engineering.org.cn

A key feature of the this compound biosynthetic pathway is the involvement of a non-enzymatic transformation. After the initial enzymatic cyclizations, intermediate 7 can undergo a spontaneous, non-enzymatic cyclization. engineering.org.cn This highlights that not all steps in the formation of this complex natural product are strictly enzyme-controlled. The unique pseudo-dimeric structure of this compound is the result of these intricate enzymatic and spontaneous chemical transformations. engineering.org.cn

The table below outlines the proposed key transformations in the early stages of this compound biosynthesis.

| Step | Transformation | Key Enzyme / Process | Product/Intermediate | Reference |

| 1 | Polyketide chain formation | Type-II Polyketide Synthase | 22-carbon poly-β-ketone | engineering.org.cn |

| 2 | Regioselective reduction | HBM C5 (reductase) | C9-reduced backbone | engineering.org.cn |

| 3 | First cyclization | HBM C4 (cyclase) | Intermediate 7 | engineering.org.cn |

| 4 | Subsequent cyclization | Spontaneous non-enzymatic reaction | Cyclized intermediate | engineering.org.cn |

Advanced Synthetic Methodologies for Angelmicin B and Its Subunits

Novel Synthetic Approaches and Methodological Developments Relevant to Angelmicin B

The structural complexity of this compound necessitates the development and application of advanced synthetic strategies. These strategies often involve the modular construction of distinct molecular fragments, which are subsequently coupled to form the complete carbon skeleton. Key developments have focused on efficiently assembling the polycyclic core and installing the correct stereochemistry, often drawing inspiration from the molecule's proposed biosynthesis.

Stereoselective Control in Complex Fragment Synthesis

Achieving precise stereochemical control is paramount in the synthesis of this compound, given its densely functionalized nature and multiple chiral centers. Synthetic chemists have devised elegant strategies to establish these stereocenters with high fidelity during the construction of key molecular fragments.

A significant milestone in this area is the gram-scale, enantiospecific synthesis of the A'B' subunit of this compound acs.orgacs.org. This synthesis prominently featured a Lewis acid-catalyzed contrasteric Diels–Alder reaction, a powerful tool for establishing specific relative stereochemistry within a six-membered ring system acs.orgacs.org. Complementing this, a tandem silyl (B83357) zincate 1,6-addition/enolate oxidation sequence was employed to precisely install functional groups and further define stereocenters within the fragment acs.orgacs.org.

The synthesis of the AB subunit, a tricyclic enone fragment, has also been a target, employing methodologies designed to build complex cyclic structures with defined stereochemistry nih.govacs.org. Notable among these were an intramolecular Diels–Alder (IMDA) reaction, crucial for constructing the decalin core with controlled stereochemistry, and a tandem alkoxy radical fragmentation-etherification sequence for the formation of a tetrahydrofuran (B95107) (THF) ring, showcasing sophisticated control over oxygen heterocycle construction nih.govacs.org.

The formation of this compound's central biaryl bond, a potential source of atropisomerism, has been explored through cross-coupling reactions, such as the Suzuki coupling, in model systems to understand and control this challenging linkage researchgate.netharvard.edu. These concerted efforts highlight the application of advanced asymmetric catalysis, substrate-controlled reactions, and strategic functional group manipulations to overcome the inherent stereochemical hurdles in synthesizing this complex natural product.

| Reaction Type | Key Reagent/Catalyst | Targeted Subunit | Stereochemical Outcome | Citation(s) |

| Lewis Acid-Catalyzed Diels–Alder | Lewis Acid (e.g., BF₃•OEt₂) | A'B' subunit | High enantioselectivity/diastereoselectivity | acs.orgacs.org |

| Tandem Silyl Zincate Addition/Enolate Oxidation | Organozinc reagent, Oxidant | A'B' subunit | High enantioselectivity/diastereoselectivity | acs.orgacs.org |

| Intramolecular Diels–Alder (IMDA) | Thermal / Catalytic | AB subunit | Complex stereochemistry | nih.govacs.org |

| Tandem Alkoxy Radical Fragmentation-Etherification | Radical initiator, Etherification reagent | AB subunit (THF ring) | Specific stereochemistry | nih.govacs.org |

| Suzuki Coupling (Model System) | Pd catalyst, Base | CD-D' model | Biaryl linkage formation | researchgate.net |

Biomimetic Synthetic Strategies

The biosynthesis of this compound and its related hibarimicins offers valuable insights and inspiration for synthetic chemists. The proposed biosynthetic pathway involves the oxidative homocoupling of an aromatic undecaketide precursor, which generates a symmetrical aglycon, HMP-Y1 jst.go.jpharvard.edu. This aglycon is subsequently modified through oxidation and glycosylation to yield the final hibarimicin complex jst.go.jpharvard.edu.

Synthetic approaches have strategically incorporated biomimetic principles to replicate key steps of this natural assembly process:

Desymmetrization and Oxidation: Strategies have employed "biomimetic mono-oxidation" to selectively desymmetrize intermediates derived from HMP-Y1 harvard.edunih.gov. This approach mimics the enzymatic processes that introduce asymmetry into the initially symmetrical polyketide skeleton, thereby generating the differential oxidation states observed in the B/B', C/C', and D/D' rings of this compound.

Etherification: "Biomimetic etherification" has been utilized in the construction of the polycyclic skeleton of hibarimicinone, the aglycon of hibarimicins, mirroring the cyclization and ether-forming steps potentially employed by the producing organism harvard.edunih.gov.

These biomimetic strategies not only provide efficient routes to complex structural motifs but also offer a deeper understanding of the natural assembly of such polyketides, complementing purely synthetic methodologies.

Compound List:

this compound

Hibarimicin B

Hibarimicinone

HMP-Y1

HMP-P1

HMP-Y6

Biological Activities and Molecular Mechanisms of Action of Angelmicin B

Cell-Based Biological Activities

Antiproliferative Effects in Myeloid Leukemia Cell Lines

Angelmicin B has demonstrated dose-dependent inhibitory effects on the proliferation of various human myeloid leukemia cell lines. nih.gov Research has shown that it effectively curtails the growth of cell lines including HL-60, K562, HEL, KU812, ML-1, U937, and THP-1. nih.govresearchgate.net In the HL-60 human myeloid leukemia cell line, this compound inhibited cell proliferation at concentrations ranging from 0.1 to 0.5 microgram/ml. nih.gov The half-maximal inhibitory concentration (IC50) for the antiproliferative effect in HL-60 cells has been reported to be 0.10 ± 0.02 μg/mL (57 nM). nih.govacsmedchem.org

Table 1: Antiproliferative Activity of this compound in Myeloid Leukemia Cell Lines

| Cell Line | Effect | Concentration Range (μg/mL) | IC50 (μg/mL) |

|---|---|---|---|

| HL-60 | Growth Inhibition | 0.1 - 0.5 | 0.10 ± 0.02 |

| K562 | Growth Inhibition | Not specified | Not specified |

| HEL | Growth Inhibition | Not specified | Not specified |

| KU812 | Growth Inhibition | Not specified | Not specified |

| ML-1 | Growth Inhibition | Not specified | Not specified |

| U937 | Growth Inhibition | Not specified | Not specified |

| THP-1 | Growth Inhibition | Not specified | Not specified |

Data derived from studies on the effects of this compound on various human myeloid leukemia cell lines. nih.govnih.gov

Differentiation-Inducing Activities in Human Myeloid Leukemia Cells

A significant biological activity of this compound is its ability to induce differentiation in certain myeloid leukemia cells. In the HL-60 cell line, this compound prompts differentiation along the myelomonocytic pathway. nih.gov This induction of differentiation is evidenced by morphological changes in the cells, as well as increased nitroblue tetrazolium (NBT) reduction and the activity of nonspecific esterase and lysozyme, all markers of mature myeloid cells. nih.gov

Furthermore, this compound has been observed to significantly induce the differentiation of mouse myeloid leukemia M1 cells. nih.govresearchgate.net However, while it inhibits the growth of other myeloid leukemia cell lines such as K562, HEL, KU812, ML-1, U937, and THP-1, it does not significantly induce their differentiation. nih.govresearchgate.net

Synergistic Effects with Established Differentiating Agents

The differentiation-inducing capacity of this compound in HL-60 cells can be enhanced when used in combination with other established differentiating agents. Studies have shown a synergistic effect when this compound is co-administered with 1α,25-dihydroxyvitamin D3 (VD3), retinoic acid, or tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This suggests that this compound may interact with cellular pathways that are also modulated by these agents to promote a more potent differentiation response. nih.gov

Molecular Target Identification and Signaling Pathway Modulation

Tyrosine Kinase Inhibition Profiles

This compound was initially identified as an inhibitor of Src tyrosine kinase activity. nih.govresearchgate.net It has been shown to selectively inhibit the activity of Src tyrosine kinase without affecting protein kinase A and C, indicating a degree of specificity. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC50) for v-Src type protein tyrosine kinase has been reported as 23 μM. acsmedchem.org

Interestingly, the concentrations of this compound required to inhibit Src kinase activity are approximately 100-fold higher than those needed to inhibit cell growth and induce differentiation in HL-60 cells. nih.govnih.gov This discrepancy suggests that while this compound is an inhibitor of Src tyrosine kinase, its potent antiproliferative and differentiation-inducing effects may not be solely attributable to this activity. nih.gov It is hypothesized that the biological effects of this compound at lower concentrations could be mediated through the modulation of other, as yet unidentified, signal transduction pathways. nih.govnih.gov

Comparative Analysis of Inhibition Types for this compound and Hibarimicinone (ATP vs. Substrate Binding)

This compound, also known as Hibarimicin B, and its aglycone, hibarimicinone, exhibit distinct mechanisms of inhibition towards v-Src kinase, particularly concerning their interaction with ATP and substrate binding. Research has shown that this compound acts as a competitive inhibitor of ATP binding to the v-Src kinase. doi.org In contrast, hibarimicinone demonstrates noncompetitive inhibition with respect to ATP. doi.org However, when it comes to the binding of a Src substrate to the v-Src kinase, both this compound and hibarimicinone display a similar mixed type of inhibition. doi.org This suggests that while the glycosylation status differentiates their interaction at the ATP-binding site, their effect on substrate binding follows a more comparable pattern.

Table 1: Comparative Inhibition of v-Src Kinase

| Compound | Inhibition vs. ATP Binding | Inhibition vs. Substrate Binding |

|---|---|---|

| This compound | Competitive | Mixed |

| Hibarimicinone | Noncompetitive | Mixed |

Investigations into Unidentified Cellular Targets and Complex Mechanisms Beyond Src Kinase Inhibition

While this compound is a known inhibitor of v-Src kinase, evidence suggests that its biological activities are not solely dependent on this interaction. Studies on the differentiation of human myeloid leukemia HL-60 cells have revealed a more complex mechanism of action. For instance, hibarimicin E, a related compound, induces differentiation of HL-60 cells but lacks v-Src kinase inhibitory activity. doi.org Conversely, hibarimicinone is a potent v-Src kinase inhibitor but does not induce differentiation in these cells. doi.org this compound, which possesses both v-Src kinase inhibitory and differentiation-inducing properties, highlights a potential divergence in the pathways governing these two cellular events. doi.org

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Impact of Glycosylation on Biological Potency and Selectivity

The presence and nature of glycosylation play a critical role in the biological activity of this compound and its related compounds. Glycosylation can significantly influence a molecule's conformational stability, solubility, and interaction with biological targets. nih.gov In the context of this compound, which is a glycoside, its activity profile differs notably from its aglycone form, hibarimicinone.

Structural Determinants for Differentiation Induction versus Kinase Inhibition

The structure of this compound and its analogues dictates a clear separation between their ability to induce cellular differentiation and their kinase inhibitory activity. A key finding is that the differentiation-inducing activity in human myeloid leukemia HL-60 cells is not directly coupled to v-Src kinase inhibition. doi.org

This is exemplified by comparing the activities of different hibarimicin compounds. Hibarimicin E, for instance, is capable of inducing differentiation in HL-60 cells to a similar extent as this compound, yet it does not inhibit v-Src kinase. doi.org Conversely, hibarimicinone is a very potent inhibitor of v-Src kinase but completely lacks the ability to induce differentiation in these cells. doi.org this compound itself possesses both activities. doi.org

This functional divergence points to specific structural features being responsible for each biological effect. The aglycone structure of hibarimicinone appears optimized for potent, though less selective, kinase inhibition. The glycosidic nature of this compound and the specific structure of hibarimicin E seem to be key for triggering the cellular differentiation program. These observations strongly suggest that the signaling pathways leading to differentiation in HL-60 cells are likely independent of Src kinase and are modulated by distinct structural elements present in some of these compounds. doi.org

Table 2: Functional Comparison of this compound and Related Compounds

| Compound | v-Src Kinase Inhibition | HL-60 Cell Differentiation Induction |

|---|---|---|

| This compound (Hibarimicin B) | Yes | Yes |

| Hibarimicinone | Potent, but less selective | No |

| Hibarimicin E | No | Yes |

Emerging Biological Applications and Proposed Mechanisms

Biofilm Inhibition Mechanisms

While direct studies on this compound's biofilm inhibition are not specified in the provided context, the general mechanisms of biofilm inhibition can provide a framework for its potential action. Biofilm formation is a complex process involving microbial attachment, proliferation, and the production of an extracellular matrix, which confers resistance to antimicrobial agents. nih.govnih.gov

Potential mechanisms by which a compound like this compound could inhibit biofilms include:

Interference with Quorum Sensing: Many bacterial communication systems that regulate biofilm formation, known as quorum sensing, are potential targets for inhibition. frontiersin.orgmdpi.com

Inhibition of Adhesion: Preventing the initial attachment of microbes to a surface is a key strategy to stop biofilm formation. nih.gov

Disruption of the Extracellular Matrix: The integrity of the biofilm is dependent on its extracellular polymeric substance (EPS) matrix. Targeting the components of this matrix, such as exopolysaccharides, proteins, or extracellular DNA, can lead to biofilm disruption. nih.gov

Inhibition of Motility-to-Sessility Transition: The transition from a motile, planktonic state to a sessile, biofilm-forming state is often regulated by intracellular signaling molecules like cyclic-di-guanosine monophosphate (c-di-GMP). mdpi.com Inhibiting the synthesis or signaling of such molecules could prevent biofilm maturation. mdpi.com

Given this compound's known activity as a kinase inhibitor, it is plausible that it could interfere with bacterial signaling pathways analogous to those in eukaryotic cells, potentially disrupting the regulatory networks that control biofilm development.

No Scientific Evidence Linking this compound to Bacterial Quorum Sensing

Following a comprehensive review of available scientific literature, there is currently no evidence to support the assertion that the chemical compound this compound is involved in the modulation of bacterial quorum sensing. The specific function requested for the article, "4.4.2. Modulation of Bacterial Quorum Sensing," could not be addressed as no research data, detailed findings, or data tables exist on this topic for this compound.

This compound, a natural product isolated from the actinomycete Microbiospora, is primarily recognized for its distinct biological activities outside the realm of bacterial communication. acs.orggrantome.com Research has identified it as an inhibitor of oncogenic signal transduction. nih.govacs.org Specifically, it selectively inhibits protein tyrosine src kinase activity, with minimal to no effect on protein serine/threonine kinases A and C. acs.org

Studies have also explored its potential in oncology, demonstrating that this compound can inhibit the growth of certain tumor cells and induce differentiation in human myeloid leukemia (HL-60) cells. nih.govacs.org The compound is also known by the name Hibarimicin B. acs.org

It is possible that the query may have intended to refer to a similarly named compound, Angelicin . Angelicin, a furocoumarin, has been investigated for its potential as a quorum sensing inhibitor and has shown effects against the virulence of bacteria such as Pseudomonas aeruginosa. nih.govresearchgate.net However, Angelicin is a structurally distinct molecule from this compound, and its activities cannot be attributed to this compound.

Due to the complete lack of scientific literature on the subject of this compound's effects on bacterial quorum sensing, the requested article section cannot be generated.

Analytical and Spectroscopic Characterization Techniques Applied to Angelmicin B Research

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates

The synthesis of Angelmicin B involves the construction of complex, highly functionalized intermediates. nih.gov Confirming the structure of these molecules at each synthetic step is critical. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are fundamental to this process. nih.govresearchgate.net

During the synthesis of a bicyclic A′B′ subunit of this compound, researchers extensively used ¹H and ¹³C NMR to determine the connectivity and chemical environment of atoms within intermediate compounds. nih.gov For instance, the structure of iodo formate (B1220265) 12a , a key intermediate, was confirmed through detailed NMR analysis. nih.gov High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of these intermediates with high accuracy, providing definitive confirmation of their molecular formulas. nih.gov Infrared spectroscopy helps to identify key functional groups present in the molecules. nih.gov

Table 1: Spectroscopic Data for Synthetic Intermediate 12a nih.gov

| Technique | Parameter | Observed Data for Intermediate 12a |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 160.6 (C=O), 137.7, 137.1, 135.9, 128.8, 128.7, 128.6, 128.5, 128.2, 128.1 (Aromatic C), 124.0 (CH-5), 81.6 (C-3), 74.6 (C-4), 73.6 (CH₂Ph), 73.0 (CH₂Ph), 72.9 (C-2), 72.5 (C-1), 45.4 (C-8a), 39.8 (C-1′), 35.3 (C-6), 29.5 (C-8), 26.5 (C-7), 16.5 (C-2′), 14.6 (CH₃) ppm |

| HRMS (ESI) | Mass-to-charge ratio (m/z) | Calculated for C₂₈H₃₃IO₅Na [M+Na]⁺: 599.1265; Found: 599.1252 |

Advanced Spectroscopic Analyses for Stereochemical Assignments and Atropisomerism

The three-dimensional structure of this compound and its precursors is crucial for its biological activity. nih.gov Determining the correct stereochemistry requires advanced analytical methods. nih.gov A key structural feature of this compound is the hindered rotation around the biaryl bond connecting the two halves of the molecule, which gives rise to a phenomenon known as atropisomerism—a type of axial chirality. nih.govwikipedia.orgnih.gov

While dynamic NMR spectroscopy is a common technique for studying the energy barriers and interconversion rates of atropisomers, single-crystal X-ray crystallography provides unambiguous proof of stereochemistry when suitable crystals can be obtained. wikipedia.org In the synthetic pathway toward an this compound subunit, the relative stereochemistry of the complex triol intermediate 19 was definitively confirmed by X-ray crystal structure determination. nih.gov Such definitive assignments on rigid precursors are vital for ensuring the correct stereochemical configuration is carried through to the final natural product analog.

Chromatographic and Separation Techniques for Isolation and Purification of Intermediates and Analogs

The synthesis of complex molecules like this compound invariably produces mixtures of products, side-products, and unreacted starting materials. nih.gov Chromatographic techniques are therefore essential for the isolation and purification of the desired compounds at each stage. researchgate.net

In the reported synthesis of this compound precursors, chemists routinely used Thin Layer Chromatography (TLC) with visualization under UV light or by staining with agents like potassium permanganate (B83412) to monitor the progress of reactions. nih.gov For the purification of intermediates, Flash Column Chromatography (FCC) using silica (B1680970) gel is the workhorse technique. nih.gov For example, a mixture of the epimeric iodides 12a and 12b was successfully separated using FCC. nih.gov High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for the purification of final products and for the separation of stereoisomers, such as atropisomers or enantiomers, by using chiral stationary phases (CSPs). ntnu.nomdpi.com

Future Perspectives and Research Directions in Angelmicin B Studies

Addressing Remaining Stereochemical Ambiguities of the Natural Product

The intricate structure of Angelmicin B necessitates rigorous stereochemical analysis. While significant progress has been made, certain ambiguities persist, particularly concerning its carbohydrate components and the confirmation of specific chiral features within its aglycon.

Absolute and Relative Configuration of Sugar Moieties

This compound is characterized by the presence of six deoxyhexose units researchgate.net. A comprehensive understanding of the natural product requires the precise determination of the absolute and relative configurations of these sugar moieties. Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR experiments, are indispensable tools for mapping these complex carbohydrate structures and their linkages within the molecule researchgate.netelectronicsandbooks.com. Future research will focus on refining these analyses to resolve any remaining uncertainties in the stereochemical assignments of these crucial components.

Confirmation of Atropisomerism and Axial Chirality

The aglycon of related hibarimicins, known as hibarimicinone, exhibits axial chirality about its C2–C2' bond and is typically isolated as a single atropisomer nih.gov. Research into related complex molecules has highlighted the importance of confirming atropisomerism and axial chirality, as these features can significantly influence biological activity nih.govvanderbilt.edunih.gov. Studies have identified pH-dependent rotational barriers in hibarimicinone, underscoring the dynamic nature of this axial chirality nih.gov. Future investigations aim to definitively confirm the presence and configuration of atropisomerism in this compound itself, potentially employing advanced spectroscopic methods and computational analyses to fully characterize these chiral axes.

Strategies for Achieving Total Chemical Synthesis of this compound

The structural complexity and potent bioactivity of this compound make it a compelling target for total chemical synthesis acsmedchem.org. While strategies involving techniques such as Ring Closing Eneyne Metathesis/Intramolecular Diels-Alder have been explored acsmedchem.org, the complete synthesis of such a molecule remains a significant challenge. Future research will likely focus on developing more efficient, convergent, and stereoselective synthetic routes. This may involve leveraging advances in asymmetric catalysis, novel bond-forming reactions, and potentially two-directional synthesis strategies, similar to those employed for related complex polyketides nih.gov, to construct the intricate polycyclic framework and precisely install all stereocenters.

Elucidating the Definitive Cellular and Molecular Targets Responsible for Biological Activities

Despite its known inhibitory effects on v-Src tyrosine kinase and its anti-proliferative actions against cancer cell lines acsmedchem.org, the precise cellular and molecular targets and the detailed mechanism of action of this compound are not yet fully understood nih.gov. Future research efforts will be directed towards identifying the definitive molecular targets within cells that mediate its observed biological effects. This will likely involve a combination of biochemical assays, proteomics, genomics, and cell-based screening approaches to pinpoint specific protein interactions or cellular pathways affected by this compound. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic potential and designing more effective analogs.

Expanding Biosynthetic Engineering for Enhanced Production and Diversified Analog Generation

The natural production of this compound by microorganisms can be limited, presenting a challenge for large-scale supply and detailed study. Expanding biosynthetic engineering approaches offers a promising avenue for both enhanced production and the generation of novel analogs researchgate.net. Future research could involve the heterologous expression of this compound biosynthetic gene clusters in suitable host organisms, or the targeted modification of these pathways using metabolic engineering techniques. Such efforts could lead to increased yields of the natural product and the creation of diverse structural analogs with potentially improved or altered pharmacological properties, thereby broadening the scope of its therapeutic applications.

Development of Novel Analytical Tools for Comprehensive this compound Research

Comprehensive research into complex natural products like this compound relies heavily on the availability and development of sophisticated analytical tools. Future directions include the refinement of existing techniques and the development of novel methods for its characterization, quantification, and analysis. This encompasses advanced spectroscopic methods, such as high-field NMR and cryogenic NMR, for detailed structural elucidation and stereochemical assignments researchgate.netelectronicsandbooks.comacs.orgnih.gov. Furthermore, the development of sensitive and selective chromatographic and mass spectrometric techniques will be essential for accurate quantification in biological matrices, purification of synthetic intermediates, and the identification of metabolites and degradation products science.gov.

Data Tables

Table 1: Known Biological Activities of this compound

| Biological Activity | Target/Cell Line | IC50 Value | Reference |

| Inhibition of v-Src type protein tyrosine kinase | v-Src | 23 μM | acsmedchem.org |

| Inhibition of tumor cell growth / Differentiation | HL-60 cells | 57 nM | acsmedchem.org |

Table 2: Key Structural Features of this compound and Related Compounds

| Feature | Description | Significance for Research |

| Pseudo-dimeric Type-II Polyketide | Complex molecular architecture | Presents challenges and opportunities for total chemical synthesis and understanding of biosynthetic pathways. |

| Six Deoxyhexose Units | Carbohydrate components | Crucial for determining absolute and relative configurations; NMR analysis is key. |

| Fused Six-Membered Rings | Core structural framework | Contributes to molecular rigidity and complexity, influencing synthetic strategies and biological interactions. |

| Highly Oxidized Naphthylnaphthoquinone | Chromophore | Important for spectroscopic characterization and potentially involved in redox-related biological activities. |

| Axial Chirality (at C2–C2' bond) | Chiral axis in aglycon (hibarimicinone) | Requires confirmation and characterization; may be critical for biological activity and can be influenced by environmental factors like pH. |

| Atropisomerism | Restricted rotation around a single bond leading to chirality | Confirmation of atropisomeric forms is important for complete structural understanding and may impact biological interactions. |

Q & A

Q. What are the key synthetic strategies for constructing Angelmicin B's A'B' and AB subunits?

Methodological Answer: The synthesis of this compound's subunits involves multi-step sequences with precise stereochemical control. For the A'B'-subunit , a gram-scale route utilizes:

- Contrasteric Diels-Alder reactions catalyzed by Lewis acids to establish the decalin core .

- Tandem silyl zincate 1,6-addition/enolate oxidation to introduce functional groups regioselectively .

- Epoxidation and allylic silane oxidation using MoOPH (MoO5•pyr•HMPA) and m-CPBA for ring formation .

For the AB-subunit , strategies include:

Q. Which analytical techniques are critical for confirming this compound intermediate structures?

Methodological Answer:

- X-ray crystallography resolves absolute configurations, as demonstrated for triol intermediates in AB-subunit synthesis .

- 2D NMR (COSY, NOESY, HSQC) assigns stereochemistry and connectivity in iodides and ethers .

- High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular formulas and functional groups .

Advanced Research Questions

Q. How do researchers address contradictions in stereochemical assignments of this compound's subunits?

Methodological Answer: Discrepancies in stereochemistry (e.g., C13' carbinol configuration) arise from differing synthetic approaches:

- Sulikowski's group employs intermolecular Diels-Alder reactions for model systems, prioritizing modularity .

- Roush's team uses intramolecular aldol condensations of tetrahydrofuran precursors, emphasizing stereochemical fidelity .

Resolution Strategy: Cross-validation via X-ray crystallography and comparative NMR with synthetic standards is critical. For example, Roush's AB-subunit derivatives showed <1% deviation in NMR shifts compared to natural isolates .

Q. What experimental approaches reconcile discrepancies in this compound's mechanism of action?

Methodological Answer: this compound exhibits a 100-fold discrepancy between its Src tyrosine kinase inhibition (IC >5800 nM) and anti-proliferative activity (IC = 58 nM in HL-60 cells) . To address this:

- Kinase profiling assays test selectivity across 100+ kinases to identify off-target effects .

- Differentiation marker analysis (e.g., CD11b expression in HL-60 cells) confirms differentiation induction independent of kinase inhibition .

- Transcriptomic studies (RNA-seq) reveal pathways like MAPK/ERK or Wnt/β-catenin as potential mediators .

Q. How can synthetic routes be optimized to improve yields of this compound intermediates?

Methodological Answer: Key bottlenecks include low yields in THF ring formation (e.g., 63% for THF12 vs. 21% for iodide 13a) and oxidation steps . Optimization strategies:

- Temperature modulation : Lowering IMDA reaction temperatures (-40°C) improves stereoselectivity .

- Catalyst screening : Grubbs' 2nd-generation catalyst enhances RCEYM efficiency (90% yield) vs. 1st-gen (70%) .

- Protecting group adjustments : Switching from TBS to PMB ethers reduces steric hindrance in silyl zincate additions .

Q. What methodologies resolve unexpected byproducts in this compound synthesis?

Methodological Answer: Unexpected products (e.g., iodides 13a instead of THF12) arise from competing radical pathways during alkoxy fragmentation . Mitigation includes:

Q. How do researchers validate the enantiopurity of this compound intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.